
Propanamide, 2,2,3,3,3-pentafluoro-N-(2-phenylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, 2,2,3,3,3-pentafluoro-N-(2-phenylethyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as PFPPE and is a member of the amide family. PFPPE is a colorless, odorless, and stable compound that is soluble in organic solvents.
Mecanismo De Acción
The mechanism of action of PFPPE is not fully understood, but it is believed to interact with proteins and enzymes through non-covalent interactions. PFPPE has been shown to bind to the hydrophobic pockets of proteins and enzymes, altering their activity.
Efectos Bioquímicos Y Fisiológicos
PFPPE has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and carbonic anhydrase. PFPPE has also been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PFPPE is its fluorescent properties, which make it an excellent probe for studying proteins and enzymes. PFPPE is also stable and easy to synthesize, making it a useful tool for researchers. However, PFPPE has some limitations, including its potential toxicity and limited solubility in water.
Direcciones Futuras
There are many potential future directions for research on PFPPE. One area of research is the development of PFPPE-based drugs for the treatment of various diseases. Another area of research is the study of the interaction of PFPPE with different proteins and enzymes, which could lead to the discovery of new drug targets. Additionally, the development of new synthesis methods for PFPPE could improve its purity and yield.
Métodos De Síntesis
There are various methods to synthesize PFPPE, but the most common method is the reaction of 2-phenylethylamine with pentafluoropropionic anhydride in the presence of a base. This reaction results in the formation of PFPPE as the final product. The purity of the product can be improved by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
PFPPE has been extensively studied for its potential applications in various fields. One of the most significant applications of PFPPE is in the field of fluorescence spectroscopy. PFPPE is a fluorescent probe that can be used to study the structure and dynamics of proteins. It has been used to study the binding of ligands to proteins and to monitor conformational changes in proteins.
PFPPE has also been studied for its potential applications in drug discovery. It has been shown to inhibit the activity of certain enzymes, making it a potential drug candidate for the treatment of various diseases. PFPPE has also been used as a molecular probe to study the function of certain enzymes.
Propiedades
Número CAS |
13230-93-8 |
|---|---|
Nombre del producto |
Propanamide, 2,2,3,3,3-pentafluoro-N-(2-phenylethyl)- |
Fórmula molecular |
C11H10F5NO |
Peso molecular |
267.19 g/mol |
Nombre IUPAC |
2,2,3,3,3-pentafluoro-N-(2-phenylethyl)propanamide |
InChI |
InChI=1S/C11H10F5NO/c12-10(13,11(14,15)16)9(18)17-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,17,18) |
Clave InChI |
XIRHFOFYDXNUJU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C(C(F)(F)F)(F)F |
SMILES canónico |
C1=CC=C(C=C1)CCNC(=O)C(C(F)(F)F)(F)F |
Sinónimos |
2,2,3,3,3-Pentafluoro-N-phenethylpropionamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



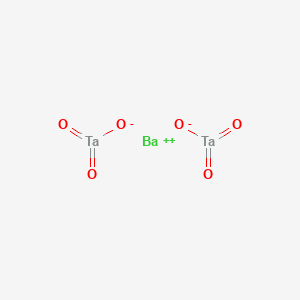

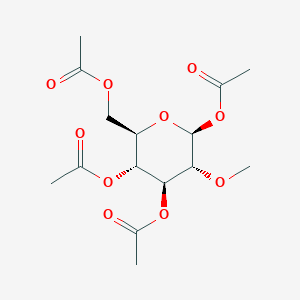
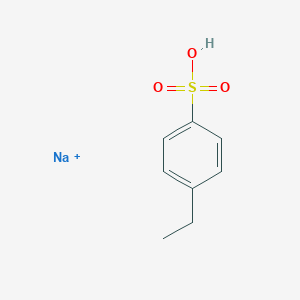
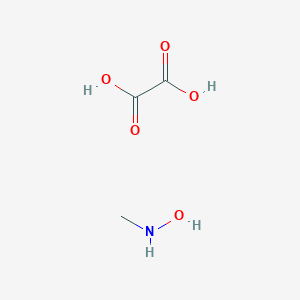
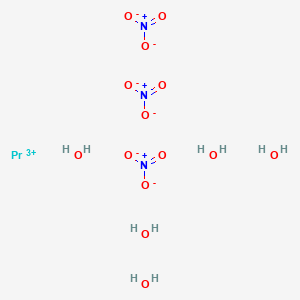
![(3S)-3,3aβ,4,5,5a,6,7,9,9aβ,9bα-Decahydro-3β,5aα,9α-trimethylnaphtho[1,2-b]furan-2,8-dione](/img/structure/B77861.png)

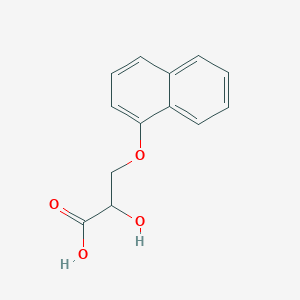
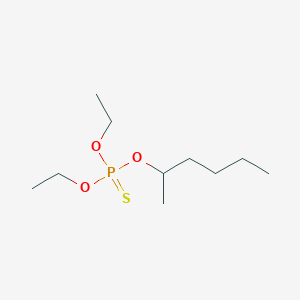
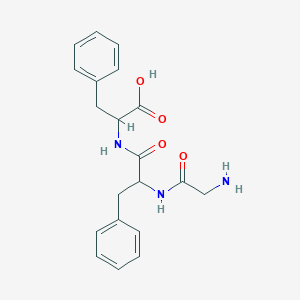

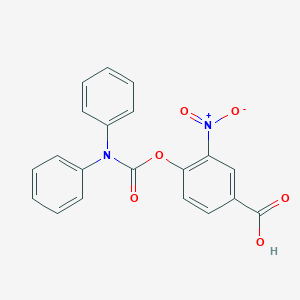
![Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]-](/img/structure/B77874.png)